Parviflorin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

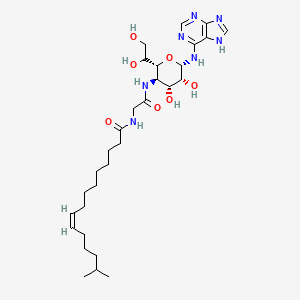

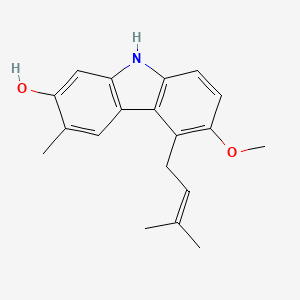

Parviflorin is a polyketide.

This compound is a natural product found in Asimina parviflora, Vanda parviflora, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anti-Acne and Anti-Inflammatory Properties

Research on Kaempferia parviflora, commonly known as black ginger, has demonstrated its potential as a natural anti-acne agent. It exhibits anti-inflammatory properties, significantly reducing the expression of inducible NO synthase (iNOS), cyclooxygenase-2 (COX-2), and the pro-inflammatory cytokine tumor necrosis factor alpha (TNF-α). Additionally, it inhibits lipogenesis in sebocytes, indicating its potential in sebum regulation and acne treatment (Jin & Lee, 2018).

Antioxidant and Anti-Inflammatory Effects

Epilobium parviflorum Schreb. has been acknowledged for its significant antioxidant and anti-inflammatory effects. The aqueous acetone extract of this plant exhibited higher antioxidant effect than well-known antioxidants and showed protective effects against oxidative damage in fibroblast cells. It also demonstrated inhibition of the COX-enzyme, highlighting its potential in treating inflammatory conditions (Hevesi et al., 2009).

Anticholinesterase Activity

Kaempferia parviflora has been traditionally used as a folk medicine, and its extract showed significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. Compounds isolated from this plant, especially 5,7-dimethoxyflavone, exhibited strong selectivity for BChE over AChE, suggesting potential therapeutic implications for Alzheimer's disease (Sawasdee et al., 2009).

Nanotechnology in Cancer Therapy

Parvifloron D, isolated from the Plectranthus genus, showed selective cytotoxicity to pancreatic cell lines. Its nanoencapsulation is considered as an efficient alternative approach in pancreatic cancer treatment due to its enhanced drug solubility and targeted delivery (Santos-Rebelo et al., 2018).

Wound Healing Properties

Fumaria parviflora extract demonstrated significant effects in accelerating wound healing and diminishing inflammation, especially in diabetic conditions. It facilitated the transition from inflammatory to fibroblast hyperplasia phase, emphasizing its potential as an efficient low-cost herbal medicine for wound treatment (Jahandideh et al., 2019).

Tolerance to Environmental Stress

Impatiens parviflora demonstrated physiological traits that enable growth under contrasting and stressful environments, such as low light and water stress. These traits contribute to its invasive ability and resilience in diverse habitats (Quinet et al., 2015).

Propiedades

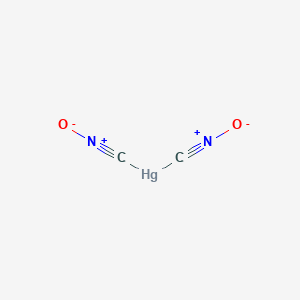

Fórmula molecular |

C35H62O7 |

|---|---|

Peso molecular |

594.9 g/mol |

Nombre IUPAC |

(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H62O7/c1-3-4-5-6-7-8-12-15-18-29(37)31-20-22-33(41-31)34-23-21-32(42-34)30(38)19-16-13-10-9-11-14-17-28(36)25-27-24-26(2)40-35(27)39/h24,26,28-34,36-38H,3-23,25H2,1-2H3/t26-,28+,29+,30+,31+,32+,33+,34+/m0/s1 |

Clave InChI |

YVZIPERWMPDEIZ-GHRGOOLJSA-N |

SMILES isomérico |

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

SMILES canónico |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Sinónimos |

parviflorin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

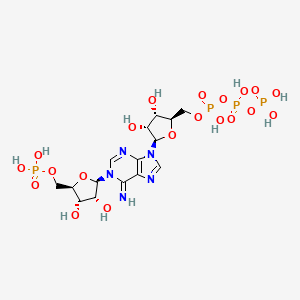

![[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate](/img/structure/B1245864.png)

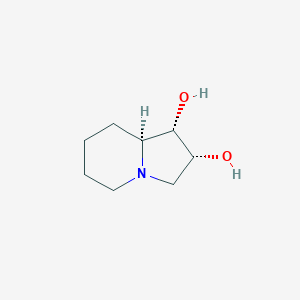

![(1S,3S,8S,9R,12S,14R,16S)-16-hydroxy-5,14-dimethyl-5-azatetracyclo[7.7.0.01,12.03,8]hexadecan-10-one](/img/structure/B1245871.png)

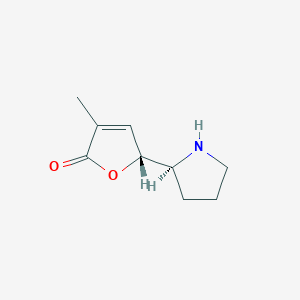

![(2S)-4-[(8R,13R)-8,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1245884.png)

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13S,16S,17R)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1245885.png)